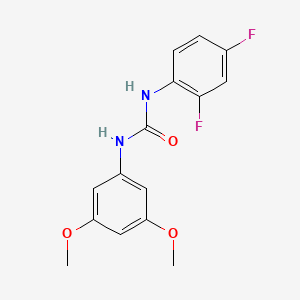
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as DFDU, is a urea derivative that has gained attention in scientific research due to its potential therapeutic applications. DFDU has been studied for its antiviral, anticancer, and antiparasitic properties.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea is not fully understood. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the viral DNA polymerase, which is essential for viral replication. In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the activity of thymidylate synthase, which is essential for DNA synthesis in parasites.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have low toxicity in vitro and in vivo. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a high selectivity index, which is a measure of its antiviral activity relative to its toxicity. In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit tumor growth without affecting normal cells. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a high therapeutic index, which is a measure of its antiparasitic activity relative to its toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea research. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to inhibit other viruses, such as hepatitis B virus and human immunodeficiency virus (HIV). In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to treat other types of cancer, such as breast cancer and lung cancer. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea could be studied for its potential to treat other parasitic diseases, such as malaria and Chagas disease. Additionally, future studies could investigate the safety and efficacy of N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea in humans.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea can be synthesized using a two-step process. The first step involves the reaction of 2,4-difluoroaniline with 3,5-dimethoxybenzoyl chloride to form 2,4-difluoro-N-(3,5-dimethoxybenzoyl)aniline. The second step involves the reaction of 2,4-difluoro-N-(3,5-dimethoxybenzoyl)aniline with urea to form N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been studied for its antiviral, anticancer, and antiparasitic properties. In antiviral research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). In anticancer research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antiparasitic research, N-(2,4-difluorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the growth of Leishmania parasites.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-11-6-10(7-12(8-11)22-2)18-15(20)19-14-4-3-9(16)5-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVWPWASOSLGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)
![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)


![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)